

Berkelic Acid Stereochemistry: Technical Support Center

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Compound of Interest

Compound Name: **Berkelic acid**

Cat. No.: **B1263399**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **berkelic acid**, focusing on the challenges and resolutions related to its stereochemical assignment.

Frequently Asked Questions (FAQs)

Q1: What was the initial stereochemical assignment of **berkelic acid** and on what basis was it made?

A1: The initial relative stereochemistry of **berkelic acid** was primarily assigned based on Nuclear Overhauser Effect (NOE) NMR data. Specifically, an NOE was observed from the methyl group at C-25 to proton H-16 β and one of the H-20 protons.^{[1][2]} This led to the initial proposed structure. However, the relative stereochemistry of the C-22 side chain and the absolute stereochemistry were not determined at the time of its initial isolation.^[3]

Q2: Why was the initial stereochemical assignment of **berkelic acid** at C-18 and C-19 questioned and subsequently revised?

A2: The initial assignment was questioned due to inconsistencies between the observed NOE data and computational molecular mechanics (MMX) calculations.^{[1][2]} MMX calculations on the originally proposed structure indicated that an NOE should be observed from the C-25 methyl group to both H-16 α and H-16 β protons, which contradicted the experimental data showing an NOE only to H-16 β .^{[1][2]} This discrepancy prompted a re-evaluation of the

stereochemistry at the C-18 and C-19 positions. The reassignment was proposed by Fürstner and later confirmed by the first total synthesis accomplished by Snider's group.[1][4]

Q3: How was the correct absolute and relative stereochemistry of **(-)-berkelic acid** ultimately established?

A3: The correct absolute and relative stereochemistry of **(-)-berkelic acid** was unequivocally established through total synthesis. The synthesis of **(-)-berkelic acid** by Snider and co-workers confirmed the reassignment of stereochemistry at C-18 and C-19.[1][4] This synthesis also established the absolute stereochemistry and tentatively assigned the relative stereochemistry at the C-22 position.[1][4] Subsequent synthetic efforts have further solidified this assignment.[5][6][7][8][9][10]

Q4: What is the significance of the optical rotation of synthetic versus natural **berkelic acid**?

A4: The optical rotation is a crucial piece of data for determining the absolute stereochemistry of a chiral molecule. The synthetic **(-)-berkelic acid** produced by Snider's group exhibited an optical rotation of $[\alpha]D22 -115.5$ ($c = 0.55$, MeOH), which had the same negative sign as the natural product ($[\alpha]D22 -83.5$, $c = 0.0113$, MeOH).[1][3] This confirmed that the synthetic material had the correct absolute configuration corresponding to the natural enantiomer. The difference in the magnitude of the rotation was attributed to the low concentration of the natural product sample used for the measurement.[1][3]

Troubleshooting Guides

Issue 1: My NMR data for a synthetic intermediate of **berkelic acid** does not match the reported values.

- Possible Cause 1: Incorrect Stereoisomer. The stereochemistry of **berkelic acid** is complex, and many diastereomers are possible. During a multi-step synthesis, it is possible to form an unintended stereoisomer.
- Troubleshooting Steps:
 - Re-examine 2D NMR Data: Carefully analyze 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) to confirm the connectivity and spatial relationships of all protons and carbons.

- Compare with Published Data: Meticulously compare your ^1H and ^{13}C NMR data with the supporting information of key publications on the total synthesis of **berkelic acid**.^{[3][11]} Note that NMR shifts can be sensitive to the solvent used.^[12]
- Computational Modeling: If possible, perform conformational analysis and calculate the predicted NMR chemical shifts for different possible diastereomers using computational methods and compare them with your experimental data.
- Chiral Chromatography: Utilize chiral HPLC to determine if you have a mixture of enantiomers or diastereomers.

Issue 2: I am having difficulty assigning the stereocenter at C-22.

- Possible Cause: The stereocenter at C-22 is part of a flexible side chain, which can make its determination challenging using solely through-space NMR correlations to the tetracyclic core.
- Troubleshooting Steps:
 - Kiyooka Aldol Condensation: The stereochemistry at C-22 has been successfully assigned through a diastereoselective Kiyooka aldol condensation, which allows for the predictable formation of specific stereoisomers.^[11]
 - Chiral Derivatizing Agents: For analytical purposes, consider derivatizing the carboxylic acid or a hydroxyl group in the side chain with a chiral derivatizing agent (e.g., Mosher's acid) to create diastereomeric derivatives that can be distinguished by NMR.^[13]
 - X-ray Crystallography: If you can obtain a suitable crystal of your synthetic **berkelic acid** or a late-stage intermediate, X-ray crystallography provides an unambiguous determination of the relative and absolute stereochemistry.

Data Presentation

Table 1: Comparison of Optical Rotation Data for Natural and Synthetic (-)-**Berkelic Acid**

Sample	Specific Rotation ($[\alpha]D22$)	Concentration (c)	Solvent	Reference
Natural (-)-Berkelic Acid	-83.5	0.0113	MeOH	[1] [3]
Synthetic (-)-Berkelic Acid	-115.5	0.55	MeOH	[1] [3]

Experimental Protocols

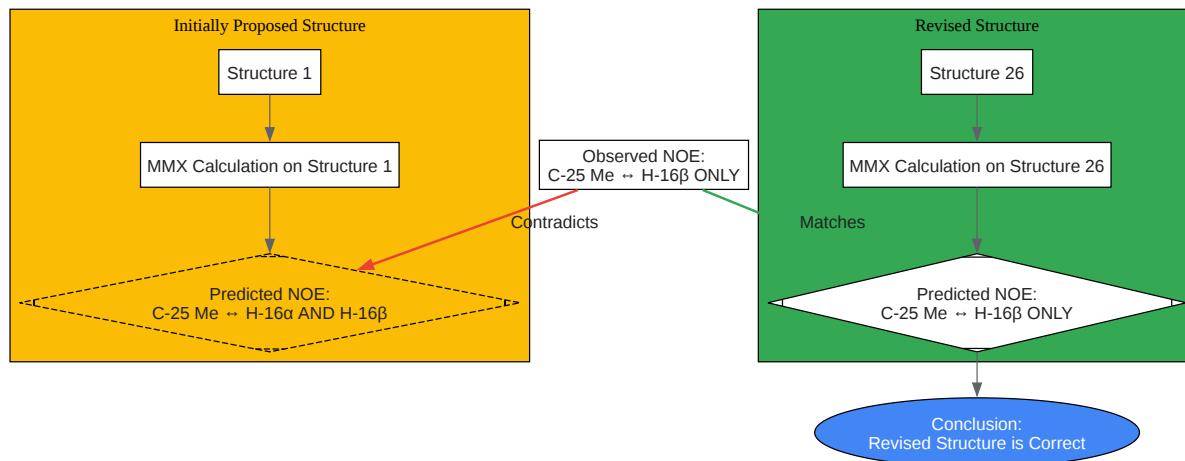
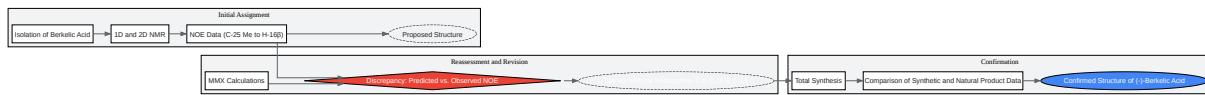
Protocol 1: Stereochemical Determination using Nuclear Overhauser Effect (NOE) Spectroscopy

- Sample Preparation: Dissolve a pure sample of the **berkelic acid** derivative in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to a concentration of 5-10 mg/mL.
- NMR Acquisition: Acquire a high-resolution 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz is recommended).
- Data Processing: Process the 2D data with appropriate window functions and baseline correction.
- Analysis:
 - Identify the diagonal peaks corresponding to the protons of interest (e.g., the C-25 methyl group and the H-16 protons).
 - Look for cross-peaks between these protons. The presence of a cross-peak indicates that the protons are in close spatial proximity (typically < 5 Å).
 - The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.
 - Compare the observed NOEs with the predicted interatomic distances from molecular models of the possible stereoisomers to determine the relative stereochemistry.

Protocol 2: Computational Modeling for Stereochemical Analysis (Conceptual Workflow)

- Structure Generation: Build 3D models of all possible diastereomers of the **berkelic acid** core using molecular modeling software.
- Conformational Search: Perform a thorough conformational search for each diastereomer using a suitable molecular mechanics force field (e.g., MMX or MMFF) to identify the lowest energy conformers.[\[1\]](#)
- Geometry Optimization: Optimize the geometry of the low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT).[\[9\]](#)
- Property Calculation:
 - Calculate the interatomic distances between key protons (e.g., C-25 methyl protons and H-16 protons) in the optimized structures to predict expected NOE correlations.[\[1\]](#)[\[2\]](#)
 - Optionally, calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.
- Comparison and Assignment: Compare the calculated properties with the experimental data to identify the stereoisomer that best fits the observations.

Visualizations



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